Deoxyandrographolide
CAS No.: 79233-15-1
Cat. No.: VC21345276
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79233-15-1 |
---|---|
Molecular Formula | C20H30O4 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one |
Standard InChI | InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 |
Standard InChI Key | DAXSYTVXDSOSIE-HNJRGHQBSA-N |
Isomeric SMILES | CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O |
Canonical SMILES | CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O |
Chemical Properties and Structure
Deoxyandrographolide (C₂₀H₃₀O₄) has a molecular weight of 334.4 g/mol and is also known by its CAS number 79233-15-1 . Its chemical structure is characterized by the following features:
-
An ent-labdane diterpenoid core structure
-
A furan-2(5H)-one moiety
-
Multiple hydroxyl groups that contribute to its biological activity
-
A systematic name of 4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one
The chemical structure includes a hexahydronaphthalene ring system with multiple chiral centers, giving it a specific three-dimensional orientation that is critical for its biological activities . Its structural features enable interactions with various enzymatic and cellular targets, explaining its diverse pharmacological effects.
Physical and Chemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₃₀O₄ |
Molecular Weight | 334.4 g/mol |
Physical State | Crystalline solid |
Solubility | Poorly water-soluble; soluble in organic solvents |
Chemical Classification | Labdane diterpenoid |
Structural Features | Hexahydronaphthalene ring system, γ-butyrolactone ring |
Stereochemistry | Contains multiple chiral centers (4aS,5R,6R,8aR) |
Natural Sources and Isolation
Deoxyandrographolide is primarily isolated from Andrographis paniculata, a herbaceous plant of the Acanthaceae family. This plant, commonly known as "Kalmegh" or "King of Bitters," has been used extensively in traditional medicine systems across Asia .
The compound is found in the stems and leaves of the plant, which are widely used for their antiviral, antitumor, and hypotensive properties. Deoxyandrographolide is one of several diterpenoids present in the plant, alongside andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide . Interestingly, recent research has also identified this compound in Aconitum carmichaelii (Fuzi), a traditional Chinese medicine with historically significant clinical applications .
Isolation of pure deoxyandrographolide typically involves extraction with organic solvents followed by various chromatographic techniques to separate it from other plant constituents. The compound can also be subjected to microbial transformation to obtain derivatives with potentially enhanced bioactivity or improved pharmacokinetic properties .
Pharmacological Activities
Anti-inflammatory and Immunomodulatory Effects
Deoxyandrographolide demonstrates significant anti-inflammatory properties through multiple mechanisms. It inhibits platelet-activating factor (PAF) in neutrophils, potentially reducing inflammatory responses . Research has shown that the compound suppresses lipopolysaccharide (LPS)-induced increases in inducible nitric oxide synthase (iNOS) mRNA levels and reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Additionally, deoxyandrographolide reduces PAF-induced calcium flux in the presence of extracellular calcium and inhibits tyrosine phosphorylation of a 44 kDa protein corresponding to mitogen-activated protein kinase (MAPK/ERK1) . These mechanisms collectively contribute to its anti-inflammatory efficacy.
Cardiovascular Effects
Deoxyandrographolide exhibits significant vasodilatory properties, making it potentially valuable for cardiovascular applications. Studies have demonstrated that it stimulates nitric oxide (NO) release from human endothelial cells, although to a lesser extent than its related compound 14-deoxy-11,12-didehydroandrographolide (DDA) . This NO-stimulating effect correlates with its vasorelaxant activity observed in isolated rat aorta.
The compound decreases perfusion pressure and dilates vessels in vivo, possibly through inhibition of voltage-gated Ca²⁺ channels . These properties suggest potential applications in hypertension management and other cardiovascular conditions where vasodilation is beneficial.
Hepatoprotective Effects
Among deoxyandrographolide's most promising therapeutic applications is its hepatoprotective activity. The compound activates constitutive nitric oxide synthase (cNOS) and adenylyl cyclase, decreasing oxidative stress and ethanol-induced hepatic injury in vivo . Research indicates that deoxyandrographolide can prevent the development of fatty liver through AMP-activated protein kinase (AMPK)-mediated regulation of lipid metabolism .
Additionally, deoxyandrographolide down-regulates the formation of death-inducing signaling complex, resulting in desensitization of hepatocytes to TNF-α-induced apoptosis . It also accentuates microsomal Ca-ATPase activity through induction of the NO/cGMP pathway. These mechanisms collectively contribute to its liver-protective effects, particularly in conditions involving oxidative stress and inflammation.
Anti-aging Effects and Vascular Senescence Protection
Recent research has unveiled deoxyandrographolide's novel effects on vascular senescence. Studies using network pharmacology methods followed by experimental validation identified deoxyandrographolide as a candidate compound for treating vascular aging .
Deoxyandrographolide restrains aging biomarkers such as p16, p21, γH2A.X, and p53 in both in vitro and in vivo blood co-culture studies . The compound enhances histone deacetylase 1 (HDAC1) protein expression during angiotensin II-induced senescence by inhibiting its ubiquitination degradation. This enhancement of HDAC1 represses H3K4me3 (a biomarker of chromosomal activity) and improves chromosome stability .
These findings suggest potential applications in age-related vascular conditions and highlight a novel epigenetic mechanism through which deoxyandrographolide exerts its anti-aging effects.
Anti-cancer Properties
Deoxyandrographolide has demonstrated promising anti-cancer activity, particularly against liver (HepG2 and SK-Hep1) and bile duct (HuCCA-1 and RMCCA-1) cancer cells . While the exact mechanisms of its anti-cancer effects are still being investigated, they likely involve multiple pathways, including regulation of apoptosis, modulation of inflammatory responses, and potential epigenetic modifications.
Molecular Mechanisms of Action
Deoxyandrographolide exerts its diverse biological effects through multiple molecular targets and pathways:
HDAC1 Pathway in Vascular Senescence
Bio-layer interferometry results have shown that deoxyandrographolide has good affinity capability with HDAC1 . The compound enhances HDAC1 protein expression by inhibiting its ubiquitination degradation, leading to repression of H3K4me3 and improved chromosome stability . CRISPR/Cas9-mediated loss of HDAC1 has been shown to eliminate deoxyandrographolide's anti-aging properties, confirming the critical role of this pathway .
Nitric Oxide and cGMP Pathway
Deoxyandrographolide stimulates nitric oxide release from human endothelial cells, activating the NO/cGMP pathway . This activation contributes to its vasodilatory effects and potentially to its hepatoprotective activities through the regulation of microsomal Ca-ATPase activity .
AMPK-Mediated Regulation of Lipid Metabolism
Research indicates that deoxyandrographolide activates AMPK through induction of the cyclic AMP-protein kinase A pathway . This activation helps control ethanol-induced hepatosteatosis by interfering with dysregulation of lipid metabolism, suggesting a potential mechanism for its hepatoprotective effects.
Modulation of Calcium Signaling
Deoxyandrographolide may inhibit voltage-gated Ca²⁺ channels and reduces PAF-induced calcium flux in the presence of extracellular calcium . These effects on calcium signaling contribute to its vasodilatory properties and potentially to its anti-inflammatory activities by influencing cellular responses to inflammatory stimuli.
Pharmacokinetics and Metabolism
Deoxyandrographolide, like other diterpenoids from Andrographis paniculata, undergoes biotransformation primarily through phase II metabolic pathways . Studies have revealed that the compound is subject to glucuronidation and sulfation, leading to conjugated metabolites that are then excreted through the hepatobiliary system and urinary elimination .
A comparative pharmacokinetic study investigating dose proportionality observed that deoxyandrographolide exhibits dose-dependent plasma concentrations. A twofold increase in the dose of Andrographis extract demonstrated twofold higher plasma concentrations of deoxyandrographolide and its conjugated metabolites .
Microbial transformation studies have also been conducted to modify the structure of deoxyandrographolide to potentially improve its water solubility and bioavailability. For example, transformation by Alternaria alternata AS 3.4578 yielded five derivatives, including both known compounds (dehydroandrographolide and 9β-hydroxy-dehydroandrographolide) and novel compounds (9β-hydroxy-deoxyandrographolide, 3α,17,19-trihydroxy-8,13-ent-labdadien-15,16-olide, and 3-oxo-9β-hydroxy-deoxyandrographolide) .
Metabolic Process | Description |
---|---|
Phase II Metabolism | Primarily undergoes glucuronidation and sulfation |
Excretion Routes | Hepatobiliary system and urinary elimination |
Pharmacokinetic Feature | Exhibits dose-dependent plasma concentrations |
Biotransformation | Can be modified through microbial transformation to yield derivatives with potentially improved properties |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume